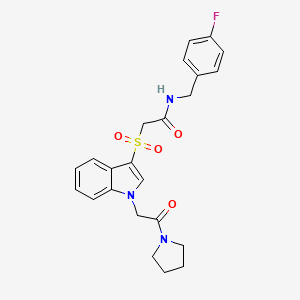
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H23FN4O3S and a molecular weight of 407.4 g/mol. It features a fluorobenzyl group, an indole moiety, and a pyrrolidine ring, which are key to its biological interactions.
1. Anticholinesterase Activity
Studies have demonstrated that derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, analogs related to donepezil have shown promising AChE inhibition with IC50 values in the low micromolar range, suggesting potential applications in treating Alzheimer's disease .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| N-(4-fluorobenzyl)-2-sulfonamide | 0.39 | 0.72 |
| Donepezil | 0.20 | 0.25 |
2. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related damage in neurodegenerative diseases. In vitro assays have reported significant antioxidant capacity, measured using Trolox equivalents and DPPH radical scavenging assays .
3. Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In particular, it has been shown to reduce cell death in PC12 cells exposed to hydrogen peroxide, highlighting its potential as a neuroprotective agent .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which is beneficial in cognitive disorders.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against neuronal damage.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Alzheimer's Disease : A study involving a series of donepezil-like compounds showed that modifications similar to those found in N-(4-fluorobenzyl)-2-sulfonamide resulted in enhanced cognitive function in animal models .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, derivatives demonstrated significant reductions in cell death rates compared to controls, indicating their potential utility in therapeutic applications for neurodegenerative diseases .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-18-9-7-17(8-10-18)13-25-22(28)16-32(30,31)21-14-27(20-6-2-1-5-19(20)21)15-23(29)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQFGZZJRIHOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














